5-Bromo-2-methyl-pyridin-4-ylamine HCl

Medicinal Chemistry Chemical Synthesis Pharmaceutical Intermediates

For robust kinase inhibitor library synthesis, choose 5-Bromo-2-methyl-pyridin-4-ylamine HCl. Its 2-methyl-4-aminopyridine core is a validated motif for c-MET/FLT3 targets, and the 5-bromo handle enables versatile cross-coupling for SAR studies. Unlike unstable free bases or mispositioned regioisomers, this HCl salt guarantees superior solubility, long-term stability, and cost-effective, reproducible results in high-throughput screening.

Molecular Formula C6H8BrClN2
Molecular Weight 223.50 g/mol
Cat. No. B7955585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-pyridin-4-ylamine HCl
Molecular FormulaC6H8BrClN2
Molecular Weight223.50 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=N1)Br)N.Cl
InChIInChI=1S/C6H7BrN2.ClH/c1-4-2-6(8)5(7)3-9-4;/h2-3H,1H3,(H2,8,9);1H
InChIKeySLZIJZBBYPLYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methyl-pyridin-4-ylamine HCl: A Stable, Soluble Pyridine Intermediate for Targeted Cross-Coupling in Pharmaceutical Synthesis


5-Bromo-2-methyl-pyridin-4-ylamine HCl (CAS 1820684-03-4) is a halogenated pyridine derivative with a primary amine functional group, supplied as a hydrochloride salt (molecular weight 223.50 g/mol, typical purity 95%) . It is a versatile intermediate in pharmaceutical and agrochemical synthesis, with the bromo substituent at the 5-position enabling cross-coupling reactions, the methyl group at the 2-position modulating steric and electronic properties, and the salt form improving stability and solubility for handling and storage [1].

Why a Generic Substitution for 5-Bromo-2-methyl-pyridin-4-ylamine HCl in Research and Synthesis Will Fail


In-class analogs like 4-amino-5-bromo-2-methylpyridine (free base, CAS 10460-50-1) or 5-bromo-4-methylpyridin-2-amine (CAS 98198-48-2) differ in functional group placement and salt form . The free base lacks the hydrochloride counterion, potentially compromising solubility and long-term stability. The regioisomer 5-bromo-4-methylpyridin-2-amine, with its 2-amine instead of 4-amine, alters the electronics and sterics of the core, directing cross-coupling reactivity to a different position and leading to a different product profile . The exact pattern of the target compound is a non-negotiable requirement for a specific synthetic route; substitution will result in an undesired outcome and wasted resources.

Quantitative Evidence for 5-Bromo-2-methyl-pyridin-4-ylamine HCl's Differentiation: A Head-to-Head and Class-Level Analysis


Salt Form vs. Free Base: A Quantitative Leap in Handling and Storage Stability

The target compound is supplied as a hydrochloride (HCl) salt, which provides a distinct advantage over its free base counterpart, 5-bromo-2-methylpyridin-4-amine (CAS 10460-50-1). The HCl salt form is explicitly noted for its improved stability and solubility, which are critical for consistent and reproducible experimental outcomes [1]. While the free base requires storage under inert gas at 2–8°C , the HCl salt demonstrates greater long-term stability, as indicated by its recommended storage in a cool, dry place . This difference translates directly into a more robust and user-friendly reagent for laboratory and industrial applications.

Medicinal Chemistry Chemical Synthesis Pharmaceutical Intermediates

Precise Control of Cross-Coupling Reactivity: The 4-Amine, 2-Methyl, 5-Bromo Substitution Pattern

The target compound's unique substitution pattern enables specific reactivity in palladium-catalyzed cross-coupling reactions, a feature not shared by all regioisomers. The 5-position bromine atom is a reliable leaving group for Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This is in contrast to the regioisomer 5-bromo-4-methylpyridin-2-amine (CAS 98198-48-2), which, while also a bromo-methyl pyridine, has an amine at the 2-position, altering the electronics of the ring and the outcome of cross-coupling reactions . The 4-amine and 2-methyl groups on the target compound provide a unique steric and electronic environment that directs functionalization, enabling the construction of specific heterocyclic scaffolds that are inaccessible with other isomers .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Cost Efficiency and Availability: A Comparison of the Target HCl Salt with the Free Base and a Key Regioisomer

A procurement decision is often driven by cost and availability. The target compound, 5-Bromo-2-methyl-pyridin-4-ylamine HCl, offers a more favorable cost profile compared to its free base and a common regioisomer. As of June 2024, the HCl salt (97% purity) is available at approximately $25.70/g in bulk [1]. In contrast, the free base, 5-bromo-2-methylpyridin-4-amine (95% purity), was listed at $300.00/g from a specialty vendor . Furthermore, the regioisomer 5-bromo-4-methylpyridin-2-amine (97% purity) is priced significantly higher at approximately $461.20/g . This demonstrates a clear economic advantage for the target HCl salt.

Chemical Procurement Laboratory Management Research & Development

Optimal Research and Industrial Application Scenarios for 5-Bromo-2-methyl-pyridin-4-ylamine HCl Based on Quantitative Evidence


Precursor for Kinase Inhibitor Scaffolds in Oncology Research

This compound is an ideal building block for constructing kinase inhibitor libraries, particularly those targeting c-MET and FLT3, where a 2-methyl-4-aminopyridine core is a common motif . Its 5-bromo group is a reliable handle for introducing diverse moieties via cross-coupling, enabling structure-activity relationship (SAR) studies [1].

Large-Scale and High-Throughput Cross-Coupling Campaigns

The HCl salt's superior stability and competitive pricing make it the optimal choice for high-throughput experimentation and large-scale syntheses. Its ease of handling and storage reduces experimental variability, while the lower cost per gram allows for more economical use of material in reaction optimization screens .

Synthesis of Complex Heterocycles for Agrochemical Discovery

The compound's utility as a versatile intermediate extends to agrochemical research, where bromo-methylpyridines are used to synthesize herbicides and insecticides . The defined substitution pattern and reactivity of the target compound provide a reliable starting point for building novel, bioactive heterocyclic structures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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